

Application Notes and Protocols for GNE-317

Oral Gavage Formulation

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Compound of Interest

Compound Name: PMMB-317

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This document provides a comprehensive guide to the preparation of an oral gavage formulation for the dual PI3K/mTOR inhibitor, GNE-317. The following protocols and data are intended to ensure consistent and effective delivery of this compound in preclinical research settings.

Compound Information

GNE-317 is a potent, brain-penetrant inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR)[1][2][3]. Due to its low aqueous solubility, a suspension formulation is recommended for oral administration to achieve uniform dosing and optimal exposure in animal models[4].

Key Properties of GNE-317:

Property	Value	Source
Molecular Formula	C ₁₉ H ₂₂ N ₆ O ₃ S	[1][2]
Molecular Weight	414.48 g/mol	[1]
Appearance	White to beige powder	[1]
Solubility		
DMSO	47 mg/mL (113.39 mM)	[4]
Water	Insoluble	[4]
Ethanol	Insoluble	[4]

Oral Gavage Formulation Protocol

This protocol details the preparation of a homogeneous suspension of GNE-317 in Carboxymethylcellulose Sodium (CMC-Na), a common vehicle for oral delivery of insoluble compounds.

Materials and Equipment:

- GNE-317 powder
- Carboxymethylcellulose Sodium (CMC-Na), low viscosity
- Sterile, purified water (e.g., Milli-Q or equivalent)
- Analytical balance
- Spatula
- Magnetic stirrer and stir bar
- Glass beaker or flask
- Volumetric flasks and pipettes
- Homogenizer (optional, for improved suspension)

- pH meter (optional)
- Storage vials (amber glass recommended)

Formulation Workflow:

Caption: Workflow for GNE-317 oral gavage formulation.

Step-by-Step Procedure:

Part 1: Preparation of 0.5% (w/v) CMC-Na Vehicle

- **Weighing:** Accurately weigh 0.5 g of CMC-Na powder.
- **Dissolving:** In a beaker with a magnetic stir bar, add the weighed CMC-Na to 100 mL of sterile, purified water.
- **Mixing:** Cover the beaker and stir the solution on a magnetic stirrer at room temperature. Allow the solution to stir until the CMC-Na is fully dissolved, which may take several hours or can be left overnight for complete hydration. The resulting solution should be clear and slightly viscous.

Part 2: Preparation of GNE-317 Suspension (Example: 5 mg/mL)

- **Calculation:** Determine the required amount of GNE-317 and CMC-Na vehicle for your study. For example, to prepare 10 mL of a 5 mg/mL suspension, you will need 50 mg of GNE-317.
- **Weighing:** Accurately weigh the calculated amount of GNE-317 powder.
- **Dispersion:** Add the weighed GNE-317 powder to the appropriate volume of the prepared 0.5% CMC-Na vehicle.
- **Suspension:** Mix the components thoroughly using a vortex mixer or by continued stirring with a magnetic stirrer until a uniform, homogeneous suspension is achieved. For improved uniformity, especially for larger batches, a homogenizer can be used.
- **Storage:** Transfer the final suspension to a labeled, light-protected (amber) vial and store at 2-8°C.

Important Considerations:

- **Resuspension Before Dosing:** As this is a suspension, the GNE-317 particles will settle over time. It is crucial to thoroughly resuspend the formulation by vortexing or inverting the vial immediately before each gavage administration to ensure accurate dosing.
- **Stability:** While short-term stability at refrigerated conditions is generally acceptable, it is recommended to prepare the formulation fresh, ideally on the day of use or for a limited number of days as determined by internal stability studies.
- **Dosage:** In vivo studies have utilized GNE-317 at doses of 30 mg/kg and 40 mg/kg for oral administration[4][5]. The final concentration of the formulation should be adjusted based on the desired dosage and the volume to be administered to the animals.

Signaling Pathway Inhibition

GNE-317 targets the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers. Oral administration of GNE-317 has been shown to effectively inhibit this pathway in vivo[4].

Caption: GNE-317 inhibits the PI3K/Akt/mTOR signaling pathway.

Summary of Formulation Parameters

Parameter	Recommended Value/Procedure
Vehicle	0.5% (w/v) Carboxymethylcellulose Sodium (CMC-Na) in sterile water
GNE-317 Concentration	≥ 5 mg/mL (adjust based on study dosage)
Preparation Method	1. Dissolve CMC-Na in water. 2. Add GNE-317 powder. 3. Mix to a homogeneous suspension.
Storage	2-8°C, protected from light.
Administration	Oral gavage.
Pre-dosing Action	CRITICAL: Thoroughly resuspend by vortexing/inverting.

By following these detailed protocols, researchers can prepare a consistent and effective oral gavage formulation of GNE-317 for use in preclinical studies, ensuring reliable delivery and reproducible results.

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